1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide is a chemical compound with the molecular formula C16H24N2O4S . This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a piperidinecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzenesulfonyl chloride and N-ethylpiperidine-3-carboxamide.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the sulfonyl chloride and the amide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the ethoxyphenyl ring, introducing various substituents depending on the reagents used
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, and sulfuric acid.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide can be compared with similar compounds such as sildenafil citrate:
Sildenafil Citrate: Both compounds contain sulfonyl groups and piperidine derivatives, but sildenafil citrate is primarily used for its vasodilatory effects.
Similar compounds include:
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-16(19)13-6-5-11-18(12-13)23(20,21)15-9-7-14(8-10-15)22-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWYXOWEOMFXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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